molecular formula C32H49NO2 B12582224 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 643755-31-1

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12582224
CAS No.: 643755-31-1
M. Wt: 479.7 g/mol
InChI Key: FPWBOCYXSJYZQY-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative characterized by two key substituents: a dodecyloxy (C₁₂H₂₅O) group at position 3 and a 4-heptylanilino (C₇H₁₅C₆H₄NH) moiety at position 4.

Properties

CAS No.

643755-31-1

Molecular Formula

C32H49NO2

Molecular Weight

479.7 g/mol

IUPAC Name

5-dodecoxy-2-[(4-heptylphenyl)iminomethyl]phenol

InChI

InChI=1S/C32H49NO2/c1-3-5-7-9-10-11-12-13-15-17-25-35-31-24-21-29(32(34)26-31)27-33-30-22-19-28(20-23-30)18-16-14-8-6-4-2/h19-24,26-27,34H,3-18,25H2,1-2H3

InChI Key

FPWBOCYXSJYZQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common route starts with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the dodecyloxy and heptylanilino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its functional groups.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Alkyl Chain Length

The dodecyloxy and heptyl groups in the target compound contrast with shorter alkoxy chains (e.g., pentyl, heptyl) in analogs such as those in . Longer alkyl chains increase hydrophobicity and may reduce crystallinity by disrupting packing efficiency.

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Substituents: In and , the nitro group at position 4 in 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one enhances intramolecular hydrogen bonding (N—H⋯O) and stabilizes a near-planar molecular conformation (dihedral angle: 1.41° between aromatic rings). This contrasts with the target compound’s 4-heptylanilino group, which likely promotes intermolecular interactions via NH groups .
  • Chloro and Hydroxy Substituents: Compounds like 6-(((5-chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one () exhibit strong hydrogen-bonding networks, whereas benzyloxy derivatives () form 3D architectures via O—H⋯O and C—H⋯π interactions .

Crystallographic and Hydrogen-Bonding Patterns

Compound Substituents Space Group Hydrogen Bonds (Å) Molecular Planarity
Target Compound 3-dodecyloxy, 4-heptylanilino Likely N—H⋯O, O—H⋯O Predicted planar
4-Nitro analog () 4-nitro, 2-hydroxy-5-methyl P21/c Intramolecular N—H⋯O (1.89 Å), O—H⋯O (1.82 Å) Near-planar (1.41° dihedral)
Benzyloxy analog () 3-benzyloxy, 2-hydroxyanilino Intramolecular N—H⋯O, O—H⋯O Non-planar (69.6° dihedral)
Chloro-hydroxy analog () 5-chloro-2-hydroxy Intermolecular O—H⋯O Planar (synthesis-dependent)
  • The 4-nitro analog forms inverse dimers via O—H⋯O bonds, while the benzyloxy derivative adopts a 3D network. The target compound’s heptylanilino group may facilitate similar intermolecular N—H⋯O bonds, enhancing thermal stability .

Physicochemical Properties

  • Thermal Stability: The 4-nitro analog melts at 536 K, while chloro derivatives () likely exhibit lower melting points due to weaker intermolecular forces. The target compound’s long alkyl chains may lower its melting point relative to nitro analogs but enhance solubility in nonpolar solvents .
  • Solubility : Dodecyloxy groups improve organic solvent compatibility (e.g., hexane, chloroform), whereas hydroxy or nitro substituents increase polarity and water insolubility .

Biological Activity

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one, a compound belonging to the class of chromones, has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxicity, antimicrobial properties, and enzymatic inhibition, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₃₁H₄₃N₁O₂
  • Molecular Weight : 465.68 g/mol
  • Functional Groups : Dodecyloxy group, heptylanilino group, and a cyclohexadiene moiety.

Cytotoxicity

Research indicates that derivatives of chromones exhibit varying degrees of cytotoxicity against tumor cell lines. In a study assessing the cytotoxic effects of related compounds, some derivatives demonstrated significant tumor cell-specific cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
FC10MCF-715.5
FC11HeLa20.3

The specific cytotoxicity of 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one against various human tumor cell lines remains to be fully characterized but is expected to follow similar patterns observed in related compounds .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. A comparative study on the antimicrobial efficacy of chromone derivatives revealed that certain compounds exhibit significant activity against pathogens such as Helicobacter pylori. For example:

CompoundPathogenZone of Inhibition (mm)
FC10H. pylori18
FC11E. coli15

While specific data on 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is limited, its structural similarities suggest potential antimicrobial properties .

Enzymatic Inhibition

Enzymatic inhibition is another area where chromone derivatives have been studied extensively. The urease inhibitory activity is particularly noteworthy:

CompoundUrease Inhibition (%)
FC1085
FC1190

These results highlight the potential of chromone derivatives as urease inhibitors, which could be beneficial in treating conditions like urinary tract infections and gastric ulcers .

Case Studies and Research Findings

In recent studies focusing on patient-derived models, compounds similar to 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one were evaluated for their therapeutic efficacy in specific diseases. For instance:

  • Study on Tumor Cells : A study utilized patient-derived cell lines to assess the cytotoxic effects of various chromone derivatives. The findings indicated that certain modifications in the structure led to enhanced cytotoxicity against resistant cancer cell lines.
  • Antimicrobial Efficacy : Another research project explored the antibacterial properties of chromone derivatives against multi-drug-resistant strains of H. pylori, demonstrating that structural variations significantly influenced their effectiveness.

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